molecular formula C19H18ClN3O4 B2635592 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941873-14-9

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2635592
CAS No.: 941873-14-9
M. Wt: 387.82
InChI Key: HESITWAWLIWBCM-UHFFFAOYSA-N
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Description

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a nitrobenzamide core, a piperidinyl group, and a chloro substituent, making it a subject of interest for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

It is known that the compound can act as an inhibitor of the blood coagulation factor Xa This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation cascade

Cellular Effects

Given its role as a factor Xa inhibitor, it may influence cell function by modulating the coagulation pathway . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a factor Xa inhibitor, it likely exerts its effects at the molecular level by binding to factor Xa and inhibiting its activity . This could involve specific binding interactions with the enzyme, leading to enzyme inhibition and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide are not well-characterized. It is known that the compound can inhibit factor Xa , suggesting that it may be involved in the coagulation cascade

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursorsThe final step often includes the chlorination of the aromatic ring to achieve the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide core and piperidinyl group make it particularly versatile for various synthetic and research applications .

Properties

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-17(12)22-9-3-2-4-18(22)24)21-19(25)15-10-13(20)6-8-16(15)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESITWAWLIWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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